molecular formula C19H17BrN2O6 B4981195 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

Cat. No. B4981195
M. Wt: 449.3 g/mol
InChI Key: ZOXSZOXTWJUQLS-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, also known as MBAAOB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It is believed that 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate targets the mitochondria, which are the powerhouses of the cell, and disrupts their function leading to cell death.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to inhibit the growth of tumor xenografts in mice. However, the effects of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It can be used as a building block for the synthesis of various compounds. However, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has some limitations. It is not very soluble in water, which can make it difficult to work with. It also has potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate. One direction is the development of new synthetic methods for 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate and its derivatives. Another direction is the study of the mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate and its potential as an anticancer agent. Further studies are also needed to understand the effects of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate on normal cells and tissues. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate can also be used as a building block for the synthesis of new MOFs and COFs with potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate involves the reaction between 2-(4-methyl-3-nitrophenyl)-2-oxoacetic acid and 4-[(4-bromophenyl)amino]-4-oxobutanoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as β-ketoesters, β-lactams, and pyrazoles. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) which have potential applications in gas storage, catalysis, and drug delivery. In medicinal chemistry, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has been studied for its potential as an anticancer agent and as a scaffold for the development of new drugs.

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(4-bromoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O6/c1-12-2-3-13(10-16(12)22(26)27)17(23)11-28-19(25)9-8-18(24)21-15-6-4-14(20)5-7-15/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXSZOXTWJUQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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